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molecular formula C13H14N2O3 B7904301 methyl 2-amino-3-(2-oxo-1H-quinolin-4-yl)propanoate

methyl 2-amino-3-(2-oxo-1H-quinolin-4-yl)propanoate

Cat. No. B7904301
M. Wt: 246.26 g/mol
InChI Key: BORSKPPIICQJTH-UHFFFAOYSA-N
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Patent
US04578381

Procedure details

4 Grams of 2-amino-3-(2-quinolon-4-yl)propionic acid hydrochloride was suspended in 50 ml of methanol. Under an ice-cooled condition with strring, 5.3 g of thionyl chloride was added dropwise thereto, the reaction mixture was stirred at a room temperature overnight. Methanol and thionyl chloride were removed by distillation under a reduced pressure, then the residue obtained was recrystallized from methanolacetone to obtain 2.4 g of methyl 2-amino-3-(2-quinolon-4-yl)propionate in the form of white powdery product.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5.3 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl.[NH2:2][CH:3]([CH2:7][C:8]1[C:17]2[C:12](=[CH:13][CH:14]=[CH:15][CH:16]=2)[NH:11][C:10](=[O:18])[CH:9]=1)[C:4]([OH:6])=[O:5].S(Cl)(Cl)=O.[CH3:23]O>>[NH2:2][CH:3]([CH2:7][C:8]1[C:17]2[C:12](=[CH:13][CH:14]=[CH:15][CH:16]=2)[NH:11][C:10](=[O:18])[CH:9]=1)[C:4]([O:6][CH3:23])=[O:5] |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.NC(C(=O)O)CC1=CC(NC2=CC=CC=C12)=O
Step Two
Name
Quantity
5.3 g
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Three
Name
Quantity
50 mL
Type
reactant
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at a room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise
CUSTOM
Type
CUSTOM
Details
Methanol and thionyl chloride were removed by distillation under a reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue obtained
CUSTOM
Type
CUSTOM
Details
was recrystallized from methanolacetone

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
NC(C(=O)OC)CC1=CC(NC2=CC=CC=C12)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.4 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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